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Bm3R1 protein

Cat. No.: B1174650
CAS No.: 146834-21-1
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Description

The Bm3R1 protein is a helix-turn-helix transcriptional repressor central to a unique adaptive response system in Bacillus megaterium . Its primary research value lies in its role as a direct sensor of toxic fatty acids and other lipophilic compounds . The core mechanism of action involves Bm3R1 binding to specific operator sites on bacterial DNA to repress the transcription of the CYP102A1 (P450 BM3) operon . This repression is inhibited when certain effector molecules, including polyunsaturated fatty acids (PUFAs) and barbiturates like pentobarbital, bind directly to Bm3R1 . This ligand binding event triggers a conformational change that releases the repressor from its operator site, thereby activating transcription of the fatty acid-hydroxylating cytochrome P450 BM3 . This regulatory circuit represents a protective mechanism for the bacterium, allowing it to detoxify harmful foreign lipids . Due to this well-characterized and inducible mechanism, Bm3R1 is of significant interest in fundamental microbiological and biochemical research. Furthermore, its properties have been exploited in synthetic biology, where the Bm3R1 system has been used to construct orthogonal genetic switches and synthetic transcription factors in heterologous hosts, including yeast and filamentous fungi . The protein is available as a recombinant, purified form, such as the pET21a-BM3R1 construct designed for expression in E. coli .

Properties

CAS No.

146834-21-1

Molecular Formula

C40H50N8O12S

Synonyms

Bm3R1 protein

Origin of Product

United States

Molecular Biology and Genetic Basis of Bm3r1 Protein

Genomic Context and Associated Operons Regulated by Bm3R1 Protein

Bm3R1 exerts its regulatory influence over multiple genes organized into operons in Bacillus megaterium. This coordinated regulation allows the bacterium to respond to environmental changes, particularly the presence of fatty acids and other inducing compounds. The primary targets of Bm3R1 repression include genes encoding cytochrome P450 enzymes and putative ABC transporters. psu.eduncl.edu.tw

Cytochrome P450BM-3 (CYP102) Gene Regulation

The regulation of the CYP102 gene, encoding the catalytically self-sufficient fatty acid monooxygenase Cytochrome P450BM-3, is a well-characterized function of Bm3R1. capes.gov.bruniprot.org Bm3R1 acts as a negative transcriptional regulator of CYP102. uniprot.orgcapes.gov.br Its binding to the operator region upstream of the CYP102 gene represses transcription. capes.gov.brresearchgate.net Barbiturates and fatty acids are known inducers of CYP102 expression. researchgate.netcapes.gov.bruniprot.org These inducing compounds can inhibit the binding of Bm3R1 to its operator DNA, thereby releasing the repression and allowing CYP102 transcription to occur. researchgate.netresearchgate.netnih.govnih.gov This mechanism suggests that Bm3R1 acts as a sensor for these molecules. researchgate.net

Research findings have demonstrated the direct interaction between purified this compound and the regulatory region of the CYP102 gene through techniques like gel mobility shift assays and DNase I footprinting. nih.govnih.govresearchgate.net These studies have helped delineate the specific DNA sequences recognized and protected by Bm3R1. The inhibitory effect of barbiturates on Bm3R1-DNA binding in vitro correlates with their potency as inducers of CYP102 in vivo. nih.gov

Table 1: Effect of Compounds on Bm3R1-DNA Binding and CYP102 Induction

CompoundEffect on Bm3R1-DNA Binding (in vitro)Effect on CYP102 Induction (in vivo)Source
Pentobarbital (B6593769)Strongly InhibitoryStrong Inducer nih.govresearchgate.net
Methohexital (B102721)Strongly InhibitoryStrong Inducer nih.govresearchgate.net
PhenobarbitalNot InhibitoryRelatively Weak Inducer nih.govresearchgate.net
MephobarbitalNot InhibitoryNon-inducer nih.govresearchgate.net
Fatty AcidsInhibitoryActivator researchgate.netnih.gov
NafenopinNot specifiedInducer (protects against PUFA toxicity) researchgate.net
PUFABind directly to Bm3R1Potent Activators researchgate.netnih.gov

Cytochrome P40BM-1 (CYP106) Gene Regulation

Bm3R1 also plays a role in the regulation of the CYP106 gene, which encodes Cytochrome P450BM-1. uniprot.orgpsu.educapes.gov.br Similar to its effect on CYP102, Bm3R1 negatively regulates the expression of CYP106. nih.govpsu.edu While Bm3R1 can bind to regulatory elements in the 5'-flanking region of CYP106, the mechanism might involve indirect interactions or competition with other regulatory factors. capes.gov.brpsu.educapes.gov.br

Studies have shown that Bm3R1 can bind to Barbie box sequences located in the regulatory region of the CYP106 gene. nih.govcapes.gov.br The presence of other putative positive regulatory proteins, such as BM1P1 and BM1P2, can interfere with Bm3R1 binding to the CYP106 regulatory regions, suggesting a complex interplay between repressors and activators in controlling CYP106 expression. nih.gov

Putative ABC Transporter Regulation by this compound

Emerging research suggests that Bm3R1 is also involved in the negative control of expression of a putative ABC transporter in Bacillus megaterium. ncl.edu.tw ABC transporters are a large family of membrane proteins involved in the transport of various substrates across cell membranes. asm.orgugr.espsu.edu The induction of this putative ABC transporter by compounds like SDS suggests that, similar to the P450 genes, its expression might be repressed by Bm3R1, and inducers could interfere with this repression. ncl.edu.tw This indicates a broader role for Bm3R1 in regulating genes potentially involved in detoxification or transport of various compounds.

Cis-Acting Elements in this compound-Mediated Regulation

The regulatory function of Bm3R1 is dependent on its interaction with specific DNA sequences known as cis-acting elements located in the promoter and regulatory regions of its target genes. These elements serve as binding sites for Bm3R1, mediating the transcriptional repression.

Characterization of Barbie Box Sequences

Barbie box sequences are prominent cis-acting elements found in the 5'-regulatory regions of barbiturate-inducible cytochrome P450 genes in Bacillus megaterium, including CYP102 and CYP106. capes.gov.brresearchgate.netnih.gov These sequences are recognized and bound by Bm3R1. nih.govcapes.gov.br Characterization of Barbie box sequences has revealed conserved motifs, such as a 4-base pair AAAG sequence, found in the same relative position in these elements. capes.gov.brresearchgate.net

Mutational analysis of Barbie boxes has demonstrated their importance in Bm3R1-mediated regulation. Mutations in Barbie box sequences can lead to decreased binding affinity for Bm3R1 and affect the inducible expression of the downstream genes. capes.gov.brresearchgate.netnih.gov Gel mobility shift assays have been instrumental in showing the specific interaction between purified Bm3R1 and Barbie box sequences. nih.govcapes.gov.brnih.gov Furthermore, the competition for binding to Barbie box regions between Bm3R1 and putative positive regulatory factors highlights the complexity of transcriptional control involving these elements. capes.gov.brnih.govresearchgate.netresearchgate.net DNase I footprinting analysis has provided detailed information about the specific nucleotides within the Barbie box and flanking regions that are protected by Bm3R1 binding. nih.govresearchgate.net

Table 2: Characteristics of Barbie Box Sequences

FeatureDescriptionSource
Location5'-regulatory regions of barbiturate-inducible P450 genes (e.g., CYP102, CYP106) capes.gov.brresearchgate.netnih.gov
LengthTypically 15-17 base pairs capes.gov.brresearchgate.net
Conserved MotifAAAG (4 base pairs) capes.gov.brresearchgate.net
Interacting ProteinBm3R1 (transcriptional repressor) nih.govcapes.gov.br
Role in RegulationInvolved in barbiturate-mediated induction; Bm3R1 binding leads to repression capes.gov.brnih.gov
Interaction with OthersCan interact with putative positive regulatory factors capes.gov.brnih.govresearchgate.net

Role of Palindromic Operator Sites

A critical aspect of Bm3R1's regulatory mechanism is its interaction with specific DNA sequences known as operator sites. Bm3R1 has been demonstrated to bind specifically to a segment of DNA within the promoter-operator region of the cyp102 gene. mims.com A prominent feature of this binding region is a palindromic operator sequence. nih.govmims.com

Detailed research, including techniques like DNase I footprinting and gel mobility shift assays, has established that Bm3R1 protects a region of DNA that encompasses and flanks this palindromic operator sequence. mims.com This palindromic site is approximately 20 base pairs in length and is located between the presumed promoter sequences and the translational start site of the bm3R1 structural gene itself, which is divergently transcribed from cyp102. nih.govwikipedia.org The binding of Bm3R1 to this site is proposed to repress transcription, potentially by hindering the access or activity of RNA polymerase. mims.com

The interaction between Bm3R1 and its palindromic operator site is significantly influenced by inducing molecules. Studies have shown that barbiturates, which are known inducers of CYP102 expression, can strongly inhibit the binding of Bm3R1 repressor to its operator site in vitro. nih.govwikipedia.orgmims.com For example, pentobarbital and methohexital demonstrated strong inhibitory effects on Bm3R1 binding, correlating with their potency as inducers of P450BM-3 in vivo. mims.com This provides a plausible mechanism for the induction process, where the presence of these molecules leads to the release of Bm3R1 from the operator, thereby allowing transcription of the cyp102 gene. wikipedia.orgmims.com

Beyond the primary operator site near cyp102, Bm3R1 has also been found to interact with "Barbie box" sequences present in the regulatory regions of other barbiturate-inducible genes in B. megaterium, including P450BM-1. wikidata.orgthermofisher.com These interactions, along with potential competition with other regulatory factors for binding to these sites, highlight the complex nature of Bm3R1-mediated gene regulation. wikidata.orgthermofisher.com

Biochemical Mechanisms of Bm3r1 Protein Function

DNA-Binding Activity and Specificity

Bm3R1 exerts its repressive effect by binding to a specific DNA sequence in the promoter-operator region of the CYP102 gene. This interaction is characterized by both structural features of the protein and the affinity of the binding event.

Helix-Turn-Helix Motif Contributions to DNA Interaction

Bm3R1 is classified as a helix-turn-helix (HTH) transcriptional repressor, belonging to the TetR family of regulators. researchgate.netnih.govuniprot.org The HTH motif is a common DNA-binding domain found in many bacterial and archaeal transcriptional regulators. ebi.ac.ukatlasgeneticsoncology.org In Bm3R1, this motif is located in the N-terminal region, specifically between residues 28 and 47. uniprot.org The HTH structure typically consists of two alpha helices connected by a short turn. atlasgeneticsoncology.org One of these helices, often referred to as the "recognition helix," is primarily responsible for making specific contacts with the bases in the major groove of the DNA double helix. atlasgeneticsoncology.org The precise arrangement of amino acid residues within the HTH motif of Bm3R1 dictates its recognition and binding to the specific operator sequence upstream of the CYP102 gene. Studies have shown that Bm3R1 binds specifically to a segment of DNA containing the promoter-operator region, and DNase I footprinting experiments have established that Bm3R1 protects a region of DNA that covers and flanks a palindromic operator sequence. researchgate.netnih.gov Tyrosine phosphorylation at residue 45 within the HTH domain has been shown to reduce the DNA binding capacity of a Bm3R1 homologue, suggesting a potential regulatory mechanism involving this motif. oup.com

Quantitative Analysis of Bm3R1 Protein-DNA Binding Affinity

Quantitative analysis of protein-DNA binding affinity provides crucial insights into the strength and specificity of the interaction. Techniques such as gel mobility shift assays (EMSA) and DNase I footprinting have been employed to study the binding of Bm3R1 to its operator DNA. researchgate.netnih.govthermofisher.com These methods allow for the visualization of protein-DNA complexes and the identification of protected DNA regions. researchgate.netnih.govthermofisher.com

Early studies using gel mobility shift assays demonstrated that purified this compound binds specifically to a DNA fragment containing the promoter-operator region of the bm3R1 gene itself, as well as the operator sequence near the P450BM-3 promoter. researchgate.netnih.gov Quantitative analysis involves determining the dissociation constant (Kd) for the Bm3R1-DNA complex. While a specific Kd value for the Bm3R1 interaction with the CYP102 operator is mentioned as 1.8 nM in the context of previous work, this value is presented as a reference point for experimental conditions rather than a direct measurement within the provided search results for Bm3R1 itself. researchgate.net However, the effectiveness of various ligands in inhibiting Bm3R1-DNA binding in vitro has been correlated with their in vivo potency as inducers of CYP102, suggesting that the modulation of this binding affinity is a key regulatory step. researchgate.netnih.gov Mutated Barbie boxes, which are recognized by Bm3R1, have shown a decreased binding affinity for the protein compared to their wild-type counterparts. capes.gov.br

Quantitative methods like those described for analyzing protein-DNA binding at equilibrium, including the determination of stoichiometry, binding affinity (equilibrium binding constants), specificity, and cooperativity, are applicable to the study of Bm3R1-DNA interactions. uni-heidelberg.de More recent techniques, such as quantitative PCR-based methods, offer sensitive and efficient ways to quantify protein-DNA binding affinity. biorxiv.orgelifesciences.org

Allosteric Regulation by Ligands

The DNA-binding activity of Bm3R1 is subject to allosteric regulation by the binding of various small molecules, primarily fatty acids and barbiturates. researchgate.netnih.govresearchgate.netnih.gov Allosteric regulation involves the binding of a ligand to a site distinct from the DNA-binding domain, which induces a conformational change in the protein that affects its ability to bind DNA. wikipedia.org

Fatty Acid-Mediated Inactivation of DNA Binding

Fatty acids, particularly polyunsaturated fatty acids (PUFA), are potent activators of the CYP102 operon. researchgate.netnih.gov This activation occurs because fatty acids bind directly to Bm3R1, leading to the inhibition or inactivation of its DNA-binding activity. researchgate.netnih.gov The binding of fatty acids to Bm3R1 causes the repressor to be displaced from its operator site on the DNA, thereby allowing transcription of the CYP102 gene to occur. researchgate.netnih.govnih.gov This mechanism represents an adaptive response in Bacillus megaterium to the presence of potentially toxic fatty acids, enabling the induction of the fatty acid hydroxylase CYP102 to detoxify these compounds. researchgate.netnih.gov Studies have shown that polyunsaturated fatty acids are among the most potent activators observed to date, and their effects are directly attributable to binding to Bm3R1. researchgate.netnih.gov For example, 12-AO (12-aminododecanoic acid), a fatty acid analog, inhibited the formation of the Bm3R1-DNA complex with an inhibition constant (Ki) of 1.05 µM, similar to observations for other unsaturated fatty acids. researchgate.net

Barbiturate-Induced Dissociation from Operator DNA

Barbiturates are also known inducers of CYP102 expression in Bacillus megaterium. researchgate.netnih.govnih.gov Similar to fatty acids, barbiturates achieve this induction by interacting with the Bm3R1 repressor protein. researchgate.netnih.govnih.gov The binding of barbiturates to Bm3R1 causes its dissociation from the operator DNA, thereby relieving the repression of CYP102 transcription. researchgate.netnih.govnih.gov In vitro experiments using gel mobility shift assays have demonstrated that the addition of barbiturates such as pentobarbital (B6593769) and methohexital (B102721) strongly inhibits the interaction between Bm3R1 repressor and its operator. researchgate.netnih.gov The effectiveness of different barbiturates in inhibiting Bm3R1 binding in vitro correlates strongly with their in vivo potency as inducers of CYP102. researchgate.netnih.gov For instance, methohexital was found to be 5-10 times more effective as an inhibitor of Bm3R1 binding in vitro compared to pentobarbital, consistent with its greater inducer potency in vivo. nih.gov This suggests that the mechanism of barbiturate (B1230296) induction involves the direct binding of the barbiturate to Bm3R1, leading to its release from the DNA operator. researchgate.netnih.gov

Post-Translational Modification and Regulatory Impact

Post-translational modifications (PTMs) are critical mechanisms that regulate protein function, stability, localization, and interactions. Phosphorylation, the addition of a phosphate (B84403) group to an amino acid residue, is a particularly important PTM involved in signal transduction and metabolic regulation in both eukaryotes and prokaryotes nih.govfrontiersin.org. In bacteria, protein-tyrosine phosphorylation has emerged as a significant regulatory mechanism affecting various cellular processes, including DNA metabolism, transcriptional control, and cell division frontiersin.orgnih.gov.

Tyrosine Phosphorylation of this compound and its Effect on DNA Interaction

Research has demonstrated that this compound undergoes tyrosine phosphorylation. Specifically, tyrosine 45 within the helix-turn-helix DNA-binding domain of Bm3R1 (and its orthologue FatR in Bacillus subtilis) is a key site of phosphorylation oup.comresearchgate.netnih.gov. This residue is highly conserved among homologues of FatR/Bm3R1 researchgate.netnih.gov. Structural modeling studies indicate that the hydroxyl group of tyrosine 45 is directly involved in the interaction between the protein and DNA oup.comnih.gov. Phosphorylation of this tyrosine residue disrupts this interaction, significantly reducing the DNA binding capacity of Bm3R1 oup.comnih.gov. This loss of DNA binding due to phosphorylation leads to the derepression of the target operon, such as the one encoding the fatty acid monooxygenase CYP102 oup.comnih.gov. This mechanism provides a way to modulate the activity of fatty-acid-displaced regulators in bacteria, independent of derepression by fatty acids themselves nih.gov.

Kinase Identification and Mechanism of this compound Phosphorylation

The phosphorylation of Bm3R1 (FatR) is catalyzed by a protein-tyrosine kinase. In Bacillus subtilis, the cognate kinase responsible for phosphorylating FatR is PtkA oup.comfrontiersin.orgnih.gov. A homologue of PtkA from B. megaterium has been shown to phosphorylate Bm3R1 in vitro oup.comnih.gov. Bacterial protein-tyrosine kinases like PtkA are often regulated by activator proteins. In the case of FatR phosphorylation by PtkA, the presence of the activator protein TkmA is required for efficient phosphorylation oup.comnih.gov. The mechanism involves PtkA phosphorylating FatR specifically at tyrosine 45 in the helix-turn-helix domain oup.comnih.gov. This phosphorylation event alters the interaction between Bm3R1/FatR and its target DNA, leading to changes in gene expression oup.comnih.gov.

Oligomerization State and Functional Implications

The functional state of many proteins is dependent on their ability to form oligomers, which are complexes composed of multiple protein subunits. The oligomerization state can influence protein stability, activity, and interactions with other molecules, including DNA.

Dimerization of this compound Subunits

Studies on Bm3R1 and its related proteins suggest that dimerization is a fundamental aspect of their structure and function. Gel filtration analysis of the C-terminal domain of Bm3R1 has indicated that this domain alone can form a dimer ncl.edu.tw. While the full-length this compound's oligomerization state is central to its function as a repressor that binds to DNA operator sites, which often involve palindromic sequences recognized by dimers researchgate.netasm.org, the specific details of Bm3R1 dimerization have been explored in the context of its DNA binding and regulatory activity ncl.edu.tw. The ability of the C-terminal domain to dimerize suggests a role for this region in mediating subunit interactions within the full-length protein ncl.edu.tw.

Higher-Order Aggregation Phenomena and Functional Relevance

Beyond dimerization, there is evidence suggesting that Bm3R1 may be involved in higher-order aggregation phenomena. Studies investigating the C-terminal region of Bm3R1 have hinted at the possibility of multimer formation ncl.edu.tw. Furthermore, deletion of the N-terminal DNA-binding domain of Bm3R1 has been observed to significantly reduce the ability of the protein to form high molecular weight soluble aggregates ncl.edu.tw. While the precise functional relevance of these higher-order aggregates for Bm3R1's primary role as a transcriptional repressor is not fully elucidated, protein aggregation in general can have diverse cellular implications, ranging from the formation of inclusion bodies to roles in cellular dormancy and stress responses frontiersin.orgnih.govembopress.org. The observation that the N-terminal domain influences soluble aggregation suggests a potential link between DNA binding and the propensity for higher-order structure formation in Bm3R1 ncl.edu.tw.

Structural Biology of Bm3r1 Protein and Its Complexes

Domain Architecture Analysis

The Bm3R1 protein is characterized by a modular structure, consisting of two primary functional domains connected by a flexible linker region. This architecture is a common feature among transcriptional regulators, allowing for the integration of environmental signals with DNA-binding activity.

N-Terminal DNA-Binding Domain Characterization

The N-terminal region of Bm3R1 constitutes the DNA-binding domain (DBD). nih.govncl.edu.tw This domain is distinguished by a classic helix-turn-helix (HTH) motif, a well-conserved structural element responsible for recognizing and binding to specific DNA sequences. nih.govresearchgate.netebi.ac.uk The HTH motif allows the this compound to dock onto its designated operator site within the DNA, effectively repressing the transcription of the target gene. nih.govnih.gov This DNA-binding domain is a hallmark of the TetR family of transcriptional regulators, to which Bm3R1 belongs. ebi.ac.ukcapes.gov.br

Linker Region Role in Domain Communication

Connecting the N-terminal DBD and the C-terminal domain is a flexible linker region. ncl.edu.tw Limited proteolysis studies using trypsin have successfully identified this linker. ncl.edu.tw This region is not merely a passive connector; it plays a vital role in allosteric communication between the two functional domains. The binding of an inducer molecule, such as oleic acid, to the C-terminal domain protects the linker region from enzymatic digestion by trypsin, suggesting a ligand-induced conformational change that alters the linker's accessibility. ncl.edu.tw This protection was not observed in the presence of pentobarbital (B6593769) or the operator DNA, highlighting the specific nature of the fatty acid-induced structural rearrangement. ncl.edu.tw

Conformational Dynamics and Ligand-Induced Changes

The function of Bm3R1 is dynamically regulated by conformational changes induced by ligand binding. nih.govelifesciences.org In its unbound state, the protein adopts a conformation that allows its N-terminal HTH motif to bind tightly to the operator DNA, repressing transcription. nih.gov

The binding of long-chain fatty acids or certain xenobiotics to the C-terminal domain acts as an allosteric switch. nih.govresearchgate.net This binding event initiates a cascade of structural rearrangements within the protein. duke.edu The conformational change is propagated from the C-terminal ligand-binding pocket, through the linker region, to the N-terminal DNA-binding domain. ncl.edu.tw This alteration in the protein's three-dimensional structure reduces the affinity of the DBD for its DNA operator sequence, causing the repressor to detach from the DNA. nih.govresearchgate.net This derepression allows for the transcription of the cytochrome P450BM-3 gene, enabling the bacterium to metabolize the fatty acids that triggered the response. nih.gov

Structure-Function Relationship Studies

To elucidate the precise mechanisms of Bm3R1 function, researchers have employed mutational analysis to probe the roles of specific amino acid residues.

Mutational Analysis of Key Residues

Mutational studies have been instrumental in identifying residues critical for both DNA binding and ligand recognition. A significant finding came from the analysis of a B. megaterium mutant that exhibited high constitutive production of P450BM-3. nih.gov Sequence analysis of the bm3R1 gene in this mutant identified a single base change that resulted in a glycine-to-glutamate substitution within the beta-turn region of the DNA-binding motif. nih.gov This single amino acid change was sufficient to disrupt the repressor's ability to bind DNA effectively, leading to uncontrolled gene expression.

Further studies on related bacterial regulators have underscored the importance of specific residues. For instance, in the homologous FatR protein from Bacillus subtilis, phosphorylation of tyrosine 45 by the kinase PtkA has been shown to interfere with DNA binding, suggesting a potential regulatory mechanism. oup.com While not a mutational analysis in the traditional sense, this highlights how modification of a key residue within the DBD can abrogate function. The table below summarizes key findings from mutational analyses relevant to Bm3R1 and its homologs.

Protein/DomainResidue ChangeLocationFunctional Consequence
Bm3R1 Glycine to GlutamateBeta-turn of DNA-binding motifImpaired DNA binding, leading to constitutive gene expression. nih.gov
FatR (B. subtilis homolog) Tyrosine 45 PhosphorylationDNA-binding domainInterrupts interaction with DNA. oup.com
Bm3R1 C-Terminus Deletion of last 9 amino acidsC-terminal domainNo significant effect on operator binding or oleic acid interaction. ncl.edu.tw
Bm3R1 C-Terminus Deletion of last 18 amino acidsC-terminal domainProtein becomes insoluble, likely due to improper folding. ncl.edu.tw

These studies collectively paint a detailed picture of the structure-function relationships within the this compound, revealing how its distinct domains and specific residues contribute to its critical role as a molecular switch in Bacillus megaterium.

Rational Design Approaches for Modifying this compound Properties

Rational design is a protein engineering strategy that leverages detailed knowledge of a protein's structure, function, and mechanism to make specific, targeted modifications to its amino acid sequence. nih.gov This approach, which includes techniques like site-directed mutagenesis and the use of computational models, aims to predictably alter a protein's characteristics, such as its stability, catalytic activity, or, in the case of regulatory proteins like Bm3R1, its affinity and specificity for ligands and DNA. nih.govcreative-biostructure.com

The this compound, a transcriptional repressor from Bacillus megaterium, is a prime candidate for such engineering. Its function is natively modulated by the binding of fatty acids and various other molecules, which causes the protein to dissociate from its DNA operator site and activates gene expression. researchgate.netnih.gov This inherent allosteric regulation makes its DNA-binding domain a valuable component for constructing synthetic biological circuits, biosensors, and universal gene expression systems in a range of eukaryotic organisms, including yeasts and filamentous fungi. researchgate.netnih.govnih.gov In these applications, the Bm3R1 DNA-binding domain is typically fused to other protein domains, such as the VP16 activation domain or a nuclear localization signal (NLS), to create synthetic transcription factors (sTFs) with novel functions. nih.govnih.gov

While Bm3R1 is widely used as a modular part in these larger engineered constructs, published research focusing on the specific rational design of its ligand-binding domain to systematically alter inducer specificity is not extensive. The primary modifications reported involve fusing the entire protein or its domains to other functional moieties. For instance, in the development of a bistable genetic switch in Saccharomyces cerevisiae, a Bm3R1-based synthetic transcription factor was modified by the addition of a Cln2 degradation tag to its C-terminus. This rational modification was designed to decrease the effective abundance of the protein, thereby reducing the toxicity associated with its high-level overexpression.

A more direct example of rational design to alter function comes from studies on FatR, a close homolog of Bm3R1 from Bacillus subtilis. Research has shown that FatR's interaction with its DNA operator can be modulated by tyrosine phosphorylation within its helix-turn-helix DNA-binding domain. oup.com Structural modeling identified Tyrosine 45 (Y45) as a key residue whose hydroxyl group interacts with the DNA backbone. oup.com To investigate the functional consequence of this interaction, site-directed mutagenesis was employed to create mutants mimicking a phosphorylated state (Y45E) or removing the hydroxyl group (Y45F). oup.com These rationally designed mutations were shown to impair DNA binding, leading to a significant derepression of the target operon, demonstrating a regulatory mechanism independent of ligand binding. oup.com

Protein Mutation Rationale Observed Effect Reference
FatR (Bm3R1 homolog)Y45FRemoval of the hydroxyl group involved in DNA interaction.Impaired DNA binding capacity. oup.com
FatR (Bm3R1 homolog)Y45EMimics the negative charge of phosphorylation.Impaired DNA binding and strong derepression of the target operon in vivo. oup.com

Computational modeling is a cornerstone of rational design, enabling the prediction of how specific mutations might affect protein structure and function before undertaking experimental work. nih.govslideshare.net For members of the TetR family of regulators, to which Bm3R1 belongs, computational approaches could be used to model the ligand-binding pocket and predict substitutions that would favor the binding of novel, non-native ligands or alter the affinity for existing ones. While specific computational studies detailing the rational redesign of the Bm3R1 ligand-binding pocket are not prominent in the searched literature, the principles have been successfully applied to other regulatory proteins. preprints.org Such approaches, combined with site-directed mutagenesis, represent a powerful strategy for developing novel Bm3R1-based biosensors with tailored specificities for applications in metabolic engineering and synthetic biology. nih.gov

Advanced Methodologies in Bm3r1 Protein Research

Molecular Interaction and Binding Assays

Understanding the function of Bm3R1 as a transcriptional repressor requires methods that can directly probe its interaction with DNA and the ligands that modulate this activity. nih.gov

The Electrophoretic Mobility Shift Assay (EMSA), or gel shift assay, is a fundamental technique used to detect and characterize the binding of proteins to DNA. researchgate.netwikipedia.org The principle is based on the fact that a DNA fragment bound to a protein will migrate more slowly through a non-denaturing polyacrylamide gel than the free, unbound DNA fragment. thermofisher.comnih.gov

In the context of Bm3R1 research, an EMSA experiment typically involves:

Probe Preparation: A short DNA fragment containing the known or putative Bm3R1 binding site (operator sequence) is labeled, often with a radioactive isotope like ³²P or a fluorescent tag. wikipedia.orgnih.gov

Binding Reaction: The labeled DNA probe is incubated with purified recombinant Bm3R1 protein in a suitable binding buffer. nih.gov

Electrophoresis: The reaction mixture is loaded onto a native polyacrylamide gel and subjected to electrophoresis. nih.gov

Detection: The positions of the labeled DNA bands are visualized by autoradiography or fluorescence imaging. A band that is "shifted" to a higher molecular weight position compared to the control lane (containing only the DNA probe) indicates the formation of a Bm3R1-DNA complex. wikipedia.org

EMSA is also a powerful tool for studying how ligands affect DNA binding. By adding potential effector molecules, such as unsaturated fatty acids, to the binding reaction, researchers can observe their impact on complex formation. For Bm3R1, studies have shown that the presence of certain fatty acids inhibits the formation of the Bm3R1-DNA complex, causing the shifted band to disappear and the free DNA band to reappear. researchgate.net This provides direct evidence that these ligands modulate the DNA-binding activity of the repressor. researchgate.net

While EMSA confirms that a protein binds to a DNA fragment, DNase I footprinting provides high-resolution information about the specific sequence the protein recognizes and protects. nih.goviaanalysis.com The technique is based on the principle that a protein bound to DNA will physically protect the DNA's phosphodiester backbone from cleavage by the enzyme deoxyribonuclease I (DNase I). wikipedia.orgupenn.edu

The procedure involves:

Probe Preparation: A DNA fragment containing the binding site is labeled at one end of one strand. researchgate.net

Binding and Digestion: The end-labeled DNA is incubated with the this compound to allow complex formation. The mixture is then treated with a low concentration of DNase I, which randomly cleaves the DNA at sites not protected by the bound protein. iaanalysis.comresearchgate.net

Analysis: The resulting DNA fragments are denatured and separated by size on a high-resolution sequencing gel. nih.gov

Footprint Visualization: When compared to a control reaction without Bm3R1, the lane containing the protein will show a "gap" or "footprint" in the ladder of DNA fragments. wikipedia.org This footprint corresponds precisely to the region of DNA that was bound and protected by the this compound. nih.govresearchgate.net This method allows for the exact mapping of the operator site to which Bm3R1 binds to regulate gene transcription.

To confirm that effector molecules, such as fatty acids, directly interact with Bm3R1 and to quantify this interaction, various spectroscopic techniques can be employed. These methods detect changes in the physical or structural properties of the protein upon ligand binding. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful technique that can provide atomic-level information about protein-ligand interactions in solution. nih.gov By monitoring changes in the chemical shifts of specific atoms in the protein (e.g., ¹H, ¹⁵N) upon titration with a ligand, one can identify the amino acid residues involved in binding and determine the binding affinity. biorxiv.org

Isothermal Titration Calorimetry (ITC) is another valuable method, though it measures heat changes rather than spectroscopic signals. ITC directly measures the heat released or absorbed during a binding event. By titrating a ligand into a solution containing the protein, ITC can determine the binding affinity (K_d), stoichiometry (n), and the thermodynamic parameters (enthalpy and entropy) of the interaction in a single experiment.

While specific spectroscopic studies on Bm3R1 are not extensively detailed in all literature, these standard biophysical methods are the principal approaches used to provide direct evidence of ligand binding to a regulatory protein and to characterize the thermodynamics of that interaction. For Bm3R1, such techniques would be used to confirm that fatty acids bind directly to the protein, which is the initial trigger in the derepression of its target operon. researchgate.netnih.gov

DNase I Footprinting for DNA-Protein Interaction Mapping

Biophysical Characterization Techniques Applied to this compound

The biophysical characterization of the this compound is fundamental to understanding its structure-function relationship. A variety of advanced techniques are employed to probe its physical and chemical properties.

Analysis of Thermal Stability (e.g., Differential Scanning Fluorimetry)

Differential Scanning Fluorimetry (DSF), also known as a thermal shift assay, is a powerful technique to assess the thermal stability of proteins like Bm3R1. biotium.comnih.gov This method monitors the thermal denaturation of a protein by measuring changes in the fluorescence of a dye that preferentially binds to the hydrophobic regions exposed as the protein unfolds. harvard.eduunchainedlabs.com The temperature at which 50% of the protein is denatured is defined as the melting temperature (Tm), a key indicator of its stability. biotium.com

DSF is a rapid and cost-effective method that requires only small amounts of protein, making it suitable for high-throughput screening of conditions that may affect Bm3R1 stability, such as ligand binding, mutations, or buffer composition. biotium.comnih.gov The technique involves heating the protein sample in the presence of a fluorescent dye and monitoring the fluorescence intensity as a function of temperature. unchainedlabs.com The resulting data can be used to generate a melting curve, from which the Tm value is determined. researchgate.net NanoDSF is a variation of this technique that measures changes in the intrinsic fluorescence of tryptophan and tyrosine residues as the protein unfolds, eliminating the need for an external dye. harvard.edu

Table 1: Key Aspects of Differential Scanning Fluorimetry (DSF) for Bm3R1 Analysis

Feature Description Reference
Principle Monitors protein unfolding by detecting changes in fluorescence upon thermal denaturation. harvard.eduunchainedlabs.com
Primary Output Melting temperature (Tm), the midpoint of the unfolding transition. biotium.com
Advantages Rapid, low protein consumption, suitable for high-throughput screening. biotium.comnih.gov
Applications Assessing stability, screening for stabilizing ligands and buffer conditions. biotium.com
Variations Conventional DSF (uses dye), NanoDSF (measures intrinsic fluorescence). harvard.edu

Assessment of Hydrodynamic Properties (e.g., Dynamic Light Scattering, Analytical Ultracentrifugation, Size Exclusion Chromatography with Multi-Angle Light Scattering)

Understanding the hydrodynamic properties of Bm3R1 provides insights into its size, shape, and oligomeric state in solution.

Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution of particles in a solution. univr.itwyatt.com It measures the fluctuations in scattered light intensity caused by the Brownian motion of molecules. This information is then used to calculate the hydrodynamic radius (Rh) of the protein. DLS is particularly sensitive to the presence of aggregates, making it a valuable tool for assessing the quality and homogeneity of Bm3R1 preparations. univr.ithalolabs.com However, interpreting data from polydisperse samples can be challenging. halolabs.com

Analytical Ultracentrifugation (AUC) is a powerful method for characterizing macromolecules in solution without the need for a stationary phase. By subjecting the sample to a strong centrifugal force, AUC can provide information on the sedimentation coefficient, which is related to the molecular weight and shape of the protein. It can distinguish between monomers, multimers, and aggregates, offering a detailed view of the sample's composition.

Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) combines the separation power of size exclusion chromatography with the analytical capabilities of multi-angle light scattering. halolabs.com SEC separates molecules based on their hydrodynamic volume, while MALS measures the intensity of scattered light at multiple angles to determine the absolute molar mass and root-mean-square radius of the eluting species. univr.itforth.gr This combination provides a highly accurate assessment of the oligomeric state and size distribution of Bm3R1. halolabs.comforth.gr

Table 2: Comparison of Techniques for Assessing Hydrodynamic Properties of Bm3R1

Technique Principle Information Obtained Key Considerations Reference
Dynamic Light Scattering (DLS) Measures fluctuations in scattered light due to Brownian motion. Hydrodynamic radius (Rh), size distribution, presence of aggregates. Sensitive to aggregates; can be challenging for polydisperse samples. univr.itwyatt.comhalolabs.com
Analytical Ultracentrifugation (AUC) Monitors sedimentation of molecules in a centrifugal field. Sedimentation coefficient, molecular weight, shape, oligomeric state. No stationary phase required; provides detailed composition analysis.
SEC-MALS Separates by size (SEC) and measures light scattering at multiple angles (MALS). Absolute molar mass, root-mean-square radius, oligomeric state. High accuracy for determining molar mass and size distribution. halolabs.comforth.gr

Structural Elucidation Techniques (e.g., Nuclear Magnetic Resonance Spectroscopy, X-ray Crystallography)

Determining the three-dimensional structure of Bm3R1 at atomic resolution is crucial for understanding its mechanism of action.

X-ray Crystallography is a primary technique for determining the high-resolution structure of proteins. jhsph.educreative-biostructure.com It requires the protein to be in a crystalline form, where the molecules are arranged in a regular, repeating lattice. jhsph.edu When a beam of X-rays is diffracted by the crystal, the resulting diffraction pattern can be used to calculate the electron density and, subsequently, the atomic structure of the protein. jhsph.edu This technique has been instrumental in solving the structures of numerous proteins, providing invaluable insights into their function. creative-biostructure.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is another powerful method for determining protein structure, particularly in solution. thermofisher.comnih.gov NMR exploits the magnetic properties of atomic nuclei to provide information about the local chemical environment of each atom in the protein. bu.edu By analyzing the interactions between neighboring nuclei, a set of distance constraints can be generated and used to calculate the three-dimensional structure of the protein. A key advantage of NMR is its ability to study protein dynamics and interactions in a solution state, which more closely mimics the physiological environment. bu.edu The combination of X-ray crystallography and NMR can offer complementary insights into protein structure and function. nih.gov

Conformational Change Monitoring (e.g., Circular Dichroism, Intrinsic Tryptophan Fluorescence, Fourier Transform Infrared Spectroscopy)

The function of Bm3R1 is likely regulated by conformational changes induced by ligand binding. Several spectroscopic techniques are employed to monitor these changes.

Circular Dichroism (CD) Spectroscopy is a widely used technique to study the secondary structure of proteins. halolabs.comjascoinc.com It measures the differential absorption of left- and right-circularly polarized light by chiral molecules like proteins. halolabs.com The far-UV CD spectrum (190-250 nm) provides information about the proportions of α-helices, β-sheets, and random coils in the protein's backbone. plos.org Near-UV CD (250-320 nm) is sensitive to the environment of aromatic amino acid side chains and can detect subtle changes in tertiary structure. plos.org

Intrinsic Tryptophan Fluorescence is a sensitive probe of the local environment of tryptophan residues within a protein. Changes in the protein's conformation can alter the exposure of tryptophan residues to the solvent, leading to shifts in the fluorescence emission spectrum and intensity. unchainedlabs.comnih.gov This technique is valuable for monitoring conformational changes upon ligand binding or protein unfolding.

Fourier Transform Infrared (FTIR) Spectroscopy provides information about the secondary structure of proteins by analyzing the vibrational frequencies of the polypeptide backbone, particularly the amide I band. halolabs.com This non-invasive technique can be used to study protein conformation in various environments and requires minimal sample preparation. halolabs.com

Genetic Manipulation and Reporter Gene Assays

Genetic techniques are essential for studying the function of Bm3R1 in a cellular context.

Gene Knockout and Overexpression Studies in Microbial Hosts

To understand the role of Bm3R1 in its native organism, Bacillus megaterium, and to produce the protein for in vitro studies, genetic manipulation techniques are employed.

Gene Knockout studies involve the targeted disruption or deletion of the bm3r1 gene in the host organism. capes.gov.br By comparing the phenotype of the knockout strain with that of the wild-type, researchers can infer the function of the this compound. For instance, a knockout of a repressor protein would be expected to lead to the constitutive expression of the genes it regulates.

Overexpression of the bm3r1 gene in microbial hosts like Escherichia coli is a common strategy for producing large quantities of the protein for structural and biophysical studies. numberanalytics.com This involves cloning the bm3r1 gene into an expression vector under the control of a strong, inducible promoter. numberanalytics.com Overexpression systems have been developed that are functional across a range of fungal and yeast species, indicating the potential for expressing Bm3R1 in various hosts. oup.comfrontiersin.orgnih.gov

Reporter gene assays are powerful tools for studying the regulatory activity of transcription factors like Bm3R1. bmglabtech.com In these assays, the promoter region targeted by Bm3R1 is fused to a reporter gene, such as one encoding luciferase or green fluorescent protein (GFP). bmglabtech.com The expression of the reporter gene, which can be easily measured, serves as a proxy for the activity of the promoter. By co-expressing Bm3R1 with the reporter construct, one can study how Bm3R1 represses transcription and how this repression is modulated by potential ligands. nih.gov Such assays have been instrumental in confirming the repressor function of Bm3R1 and identifying compounds that inhibit its activity. nih.govresearchgate.net

Reporter Plasmid Construction and Activity Measurements (e.g., Beta-Galactosidase Assays)

To investigate the repressor function of Bm3R1 and its response to various compounds, reporter gene assays are a fundamental tool. This technique involves the construction of a specialized plasmid where the promoter region regulated by Bm3R1 is fused to a reporter gene, such as lacZ, which encodes the enzyme β-galactosidase.

The construction of such a reporter plasmid typically follows these steps:

Amplification of the Target Promoter: The DNA sequence of the operator site to which the this compound binds is amplified using the polymerase chain reaction (PCR). This operator site is located within the promoter of the gene that Bm3R1 regulates.

Plasmid Vector Preparation: A suitable expression vector is chosen, often one that can replicate in a host organism like Escherichia coli or a shuttle vector for both E. coli and Bacillus species. The vector is digested with restriction enzymes to create an insertion site for the promoter fragment.

Ligation and Transformation: The amplified promoter fragment is ligated into the prepared vector, upstream of the lacZ gene. The resulting recombinant plasmid is then introduced into a suitable host bacterial strain.

Once the reporter strain is created, β-galactosidase assays are performed to measure the regulatory activity of Bm3R1. The basic principle is to quantify the amount of β-galactosidase produced, which serves as an indirect measure of the transcriptional activity from the Bm3R1-controlled promoter. The assay involves lysing the bacterial cells and providing a chromogenic substrate, such as o-nitrophenyl-β-D-galactopyranoside (ONPG). The β-galactosidase enzyme cleaves ONPG, releasing o-nitrophenol, a yellow-colored compound that can be quantified by measuring its absorbance at 420 nm. By measuring the enzyme activity in the presence and absence of potential inducer or co-repressor molecules, researchers can determine how Bm3R1's repressive function is modulated.

Quantitative Transcriptional Analysis (e.g., RT-qPCR)

To directly measure the impact of Bm3R1 on gene expression at the mRNA level, quantitative reverse transcription PCR (RT-qPCR) is employed. This highly sensitive technique allows for the quantification of specific transcripts, providing direct evidence of gene activation or repression.

The RT-qPCR workflow for studying Bm3R1 typically includes:

RNA Extraction: Total RNA is isolated from bacterial cells grown under specific conditions (e.g., with or without an inducing compound).

Reverse Transcription (RT): The extracted RNA is converted into complementary DNA (cDNA) using the enzyme reverse transcriptase. This step is crucial as qPCR is performed on DNA, not RNA.

Quantitative PCR (qPCR): The cDNA is then used as a template in a qPCR reaction with primers specific to the target gene regulated by Bm3R1. The reaction also includes a fluorescent dye (like SYBR Green) or a fluorescently labeled probe that allows for the real-time monitoring of DNA amplification.

Data Analysis: The level of gene expression is determined by the cycle threshold (Ct) value, which is the PCR cycle at which the fluorescence signal exceeds a background threshold. A lower Ct value indicates a higher initial amount of the target mRNA. The expression levels are typically normalized to a stably expressed reference gene (housekeeping gene) to correct for variations in RNA input and RT efficiency.

This method is instrumental in confirming the repressive role of Bm3R1 by showing increased transcription of its target gene when Bm3R1 is inactivated or when an inducer molecule is present.

Bioinformatic and Computational Approaches

Sequence Alignment and Homology Modeling

Bioinformatic analyses begin with the primary amino acid sequence of the this compound. Sequence alignment tools, such as BLAST (Basic Local Alignment Search Tool), are used to compare the Bm3R1 sequence against protein databases to identify homologous proteins (orthologs and paralogs). This helps in inferring the protein's family, domain architecture, and potential function based on characterized homologs.

When an experimental 3D structure of Bm3R1 is unavailable, homology modeling can be used to generate a predicted structure. This process involves:

Template Selection: Identifying a protein with a known 3D structure (the template) that has a high degree of sequence similarity to Bm3R1.

Sequence Alignment: Aligning the Bm3R1 sequence (the target) with the template sequence.

Model Building: Using the alignment and the template's structural coordinates to build a 3D model of Bm3R1.

Model Refinement and Validation: The generated model is then refined to optimize its stereochemistry and validated using various computational tools to assess its quality and reliability.

The resulting model provides structural insights into Bm3R1, such as the arrangement of its domains, the location of its active site, and potential interfaces for protein-DNA or protein-ligand interactions.

Phylogenetic Analysis of this compound and its Orthologs

Phylogenetic analysis is used to understand the evolutionary relationships between Bm3R1 and its orthologs from different species. This is typically done by constructing a phylogenetic tree based on a multiple sequence alignment of the protein sequences. The process involves aligning the sequences of Bm3R1 and its homologs and then using algorithms (such as Neighbor-Joining, Maximum Likelihood, or Bayesian inference) to calculate the evolutionary distances and infer the branching patterns of the tree.

These analyses can reveal conserved regions within the protein family that are likely crucial for structure and function. They also provide insights into the evolutionary origins and diversification of this group of regulatory proteins across different bacterial lineages.

Prediction of Protein-DNA and Protein-Ligand Interactions

Computational docking simulations are powerful tools for predicting how Bm3R1 interacts with its DNA operator site and with small molecule ligands.

Protein-DNA Docking: This type of docking aims to predict the binding mode of the this compound to its specific DNA operator sequence. Based on the protein's homology model and the known or predicted DNA binding site, docking algorithms can generate and score various possible binding conformations. This can help identify the key amino acid residues involved in DNA recognition and binding.

Protein-Ligand Docking: To identify potential inducer or co-repressor molecules, molecular docking can be used to screen libraries of small molecules against the Bm3R1 structure. A putative ligand-binding pocket is identified in the protein model, and docking programs calculate the likely binding poses and affinities of different compounds within this pocket. The results can prioritize compounds for experimental validation using methods like the β-galactosidase assay. These predictions are crucial for understanding the chemical signals that modulate Bm3R1's regulatory activity.

Biological Roles and Physiological Significance of Bm3r1 Protein

Adaptive Response to Environmental Stressors in Bacillus megaterium

Bacillus megaterium encounters various environmental challenges, including the presence of toxic fatty acids. Bm3R1 is a key component of the bacterium's strategy to adapt to such conditions. nih.govresearchgate.net The protein acts as a direct sensor for toxic fatty acids, and its interaction with these molecules leads to a change in its DNA-binding activity, subsequently impacting gene expression. nih.govresearchgate.net

Detoxification Mechanisms Involving P450 Enzymes

A significant aspect of Bm3R1's role in environmental adaptation is its regulation of cytochrome P450 enzymes, specifically CYP102. nih.govresearchgate.netoup.comuniprot.orgcapes.gov.br Bm3R1 functions as a repressor of the cyp102 operon. nih.govresearchgate.netoup.com In the presence of certain inducing compounds, including fatty acids and various xenobiotics, Bm3R1 is displaced from its operator site, leading to the activation of cyp102 transcription and increased production of CYP102. nih.govresearchgate.netoup.comcapes.gov.brnih.govcapes.gov.brnih.govnih.govnih.gov

CYP102 is a fatty acid monooxygenase capable of detoxifying fatty acids through hydroxylation. oup.comnih.gov This hydroxylation can reduce the toxicity of harmful lipids and also attenuate the ability of fatty acids to induce cyp102 expression, suggesting a negative feedback loop in the regulatory mechanism. nih.govnih.gov

Research findings highlight the inductive effects of various compounds on CYP102 expression via Bm3R1 regulation:

Inducing Compound ClassExamplesEffect on Bm3R1/DNA BindingEffect on CYP102 ExpressionSource
Fatty AcidsPolyunsaturated fatty acids (PUFA), Phytanic acidInhibits bindingActivates transcription nih.govresearchgate.netnih.govnih.gov
BarbituratesPentobarbital (B6593769), Phenobarbital, SecobarbitalInhibits bindingActivates transcription capes.gov.brcapes.gov.brnih.govnih.govnih.gov
Peroxisome ProliferatorsNafenopinInteracts, leads to dissociationActivates transcription nih.govresearchgate.netnih.govnih.gov
Non-steroidal Anti-inflammatory DrugsIbuprofen, Ketoprofen, IndomethacinInteracts, leads to dissociationActivates transcription capes.gov.br
Estrogens17 beta-estradiol, 4-sec-butylphenolInteract, cause dissociationActivates transcription nih.gov

Note: This table is intended to be interactive in a digital format, allowing for sorting and filtering.

Fatty Acid Homeostasis and Lipid Metabolism Regulation

Bm3R1 plays a central role in maintaining fatty acid homeostasis in Bacillus megaterium. Its ability to bind fatty acids and other compounds that modulate lipid metabolism directly influences its regulatory activity. nih.govresearchgate.net By controlling the expression of CYP102, which metabolizes fatty acids, Bm3R1 contributes to the detoxification and clearance of potentially harmful lipids. nih.govnih.gov This regulatory loop, where fatty acid metabolism by CYP102 can attenuate the inducing signal, underscores the intricate link between Bm3R1, fatty acid metabolism, and adaptive survival in the presence of excess or toxic lipids. nih.govnih.gov

Integration within Global Regulatory Networks of Bacillus megaterium

Bm3R1's regulatory influence extends beyond the cyp102 operon. It has been shown to repress the expression of other P450 genes, such as P450BM-1, by binding to specific DNA sequences including operator sites and "Barbie box" elements found in the regulatory regions of these genes. capes.gov.brcapes.gov.brnih.govpsu.edu This suggests that Bm3R1 is integrated into a broader regulatory network controlling the expression of multiple detoxification enzymes in B. megaterium. Evidence also indicates potential interactions between Bm3R1 and putative positive regulatory factors that may compete for binding to regulatory DNA sequences, adding another layer of complexity to the transcriptional control. capes.gov.br Furthermore, post-translational modification, such as tyrosine phosphorylation, can impact Bm3R1's DNA binding capacity, highlighting its integration into cellular signaling pathways. oup.com

Comparative Analysis of Bm3R1 Protein Function in Other Bacteria

Transcriptional regulators orthologous to Bm3R1 are found in other bacterial species, indicating conserved mechanisms for sensing and responding to fatty acids and related compounds.

Orthologous Regulator Systems (e.g., FatR/BscR/YrhI)

In Bacillus subtilis, the orthologue of Bm3R1 is known as FatR, also referred to by the synonyms BscR and YrhI. oup.com Similar to Bm3R1, FatR functions as a transcriptional repressor, regulating an operon that includes a CYP102 orthologue, cyp102A3. The displacement of FatR from its DNA target sequence in the presence of fatty acids mirrors the mechanism observed for Bm3R1 in B. megaterium. Homologues of FatR have also been identified in other bacteria, including Bacillus thuringiensis, Bacillus cereus, and Lactobacillus casei.

Evolutionary Conservation of Regulatory Mechanisms

The regulatory mechanisms involving Bm3R1 and its orthologues, such as FatR, exhibit evolutionary conservation. The displacement of these repressors from DNA by fatty acids is a conserved mechanism for inducing the expression of downstream genes involved in fatty acid metabolism and detoxification. researchgate.net Additionally, a specific tyrosine residue (Tyrosine 45 in FatR) involved in phosphorylation-mediated regulation of DNA binding is highly conserved among these bacterial fatty-acid-displaced regulators. oup.com This suggests that phosphorylation at this conserved site may represent a general mechanism across different bacterial species for modulating the activity of these important transcriptional regulators in response to cellular signals. oup.com

Applications of Bm3r1 Protein in Synthetic Biology and Biotechnology Research

Development of Synthetic Gene Expression Systems in Eukaryotic Hosts

The development of robust and predictable gene expression systems in eukaryotic hosts like Saccharomyces cerevisiae and filamentous fungi is crucial for various biotechnological applications, including the production of chemicals, fuels, and pharmaceuticals. nih.govnih.govoup.comgoogle.com Bm3R1 protein has been successfully incorporated into synthetic expression systems designed for these hosts. nih.govnih.govoup.comresearchgate.netfrontiersin.org

This compound as a DNA-Binding Domain in Synthetic Transcription Factors (sTFs)

Synthetic transcription factors (sTFs) are engineered proteins that combine a DNA-binding domain with a transcriptional activation or repression domain to control gene expression from synthetic promoters. nih.govnih.govgoogle.com Bm3R1, with its well-characterized DNA-binding motif, has been utilized as a DNA-binding domain in the construction of sTFs functional in eukaryotic systems. nih.govnih.govoup.comresearchgate.netfrontiersin.org For instance, a Bm3R1-based sTF, often fused with activation domains like VP16 and a nuclear localization signal (NLS), has demonstrated the capacity to activate transcription in S. cerevisiae and other fungi such as Aspergillus niger and Trichoderma reesei. nih.govnih.govoup.comresearchgate.netfrontiersin.org Studies have shown that Bm3R1-sTFs can be highly functional, with the Bm3R1-sTF being identified as a strong activator in S. cerevisiae compared to sTFs based on other bacterial repressors like LacI or GalR. nih.gov The level of gene expression can be tuned by modifying the number of Bm3R1 binding sites in the synthetic promoter. nih.gov

Table 1: Functionality of Bm3R1-based sTF in Eukaryotic Hosts

Eukaryotic HostBm3R1-based sTF ConstructionObserved FunctionalityReference
Saccharomyces cerevisiaeBm3R1-DNA binding domain fused with VP16 activation domain and NLSStrong transcriptional activator; tunable expression via binding sites nih.gov
Aspergillus nigerBm3R1-DNA binding protein (codon optimized) fused with SV40 NLS and VP16 activation domainFunctional transcriptional activator nih.govfrontiersin.org
Trichoderma reeseiBm3R1-DNA binding protein fused with SV40 NLS and VP16 activation domainFunctional transcriptional activator nih.govfrontiersin.org
Exophiala speciesBm3R1-VP16-based SESFunctional for gene expression researchgate.net
Knufia speciesBm3R1-VP16-based SESFunctional for gene expression researchgate.net

Engineering of Orthogonal Gene Regulatory Circuits

Orthogonal gene regulatory circuits are synthetic systems designed to function independently of the host cell's native regulatory networks, minimizing unintended interactions and enabling predictable control of gene expression. nih.govoup.com this compound, as a component of sTFs, contributes to the development of such orthogonal systems in eukaryotic hosts. nih.govoup.com The use of bacterial DNA-binding proteins like Bm3R1, along with their specific binding sites (operators) that are absent in the host genome, helps ensure orthogonality. nih.govoup.comresearchgate.net Studies have demonstrated that sTFs based on Bm3R1 exhibit a high level of orthogonality with minimal cross-talk with other synthetic or native regulatory elements in S. cerevisiae. nih.gov This orthogonality is a key feature for constructing complex genetic circuits without disrupting essential cellular processes. nih.govoup.com

Design of Inducer-Responsive Genetic Switches

Genetic switches are regulatory elements that control gene expression in response to specific signals, such as the presence or absence of an inducer molecule. mdpi.comnih.govpreprints.org Bm3R1's natural characteristic of dissociating from DNA upon binding to certain ligands, like fatty acids, makes it a suitable component for designing inducer-responsive genetic switches. nih.govresearchgate.net In synthetic systems, Bm3R1 can be engineered to respond to specific inducers, thereby controlling the activity of a synthetic promoter. For example, a genetic switch in S. cerevisiae was developed using a synthetic transcription factor that includes Bm3R1 and the S. cerevisiae transcription factor Haa1. mdpi.comnih.govpreprints.org This chimeric protein responds to acetic acid, leading to the activation of a reporter gene under the control of a promoter containing Bm3R1 binding sites. mdpi.comnih.govpreprints.org This demonstrates how Bm3R1 can be integrated into synthetic designs to create genetic switches that are responsive to specific metabolites.

Biosensor Development for Metabolite Detection

This compound has been employed in the development of biosensors, particularly for detecting specific metabolites. mdpi.comnih.govpreprints.orgresearchgate.net Transcription factor-based biosensors utilize the ability of regulatory proteins to change their activity or localization in response to a target molecule, linking metabolite concentration to a measurable output, such as fluorescent protein expression. mdpi.comnih.govpreprints.orgresearchgate.netnih.govresearchgate.net

Acetic Acid Biosensors Utilizing this compound Elements

Acetic acid is a significant inhibitor in processes like lignocellulosic biomass conversion, making its monitoring important in microbial cell factories. researchgate.netnih.govkb.se Bm3R1 has been a key component in the development of acetic acid biosensors in S. cerevisiae. mdpi.comnih.govpreprints.orgresearchgate.netnih.govkb.se These biosensors typically involve a synthetic transcription factor containing the Bm3R1 DNA-binding domain and an acetic acid-responsive element, such as the Haa1 protein from S. cerevisiae. mdpi.comnih.govpreprints.orgresearchgate.netnih.govkb.se Upon binding of acetic acid, the Haa1 component is thought to facilitate the sTF's interaction with the nucleus and the Bm3R1 binding sites located upstream of a reporter gene promoter. mdpi.comnih.gov This interaction leads to the activation of reporter gene expression, providing a signal proportional to the acetic acid concentration. mdpi.comnih.govresearchgate.netnih.gov Such biosensors have been shown to respond to acetic acid within a linear range, for example, from 10 to 60 mM, enabling the monitoring of acetic acid levels in yeast cultures. mdpi.comnih.govpreprints.orgresearchgate.net They are valuable tools for high-throughput screening of strains with altered acetic acid tolerance or production. researchgate.netnih.gov

Controlled Expression of Recombinant Proteins and Metabolic Pathways

Bm3R1-based systems have been engineered to achieve controlled expression of recombinant proteins and metabolic pathways in heterologous hosts, particularly in yeast and fungi nih.govoup.comnih.govacs.orggoogle.comgoogle.com. The ability of Bm3R1 to function as a transcriptional repressor whose activity is modulated by small molecules makes it a valuable component for constructing inducible expression systems nih.govresearchgate.net.

In synthetic expression systems, Bm3R1 has been utilized as part of synthetic transcription factors (sTFs) oup.comnih.govacs.orggoogle.comgoogle.com. These sTFs typically consist of a DNA-binding domain (like Bm3R1), a nuclear localization signal (for eukaryotic hosts), and a transcription activation or repression domain acs.orggoogle.com. By placing a gene of interest under the control of a synthetic promoter containing Bm3R1-specific binding sites, the expression of the gene can be regulated by controlling the activity or presence of the Bm3R1-based sTF oup.comnih.govacs.orggoogle.comgoogle.com.

Research has demonstrated the effectiveness of Bm3R1-based sTFs in controlling gene expression in Saccharomyces cerevisiae and Aspergillus niger oup.comnih.govacs.org. These systems allow for adjustable and strong expression of target genes, sometimes exceeding the levels achieved with commonly used native promoters oup.com. The level of gene expression can be tuned by modifying the number of sTF binding sites in the synthetic promoter nih.govacs.orggoogle.comgoogle.com. Studies have shown that for Bm3R1-based sTFs, even a small number of binding sites (one or two) can lead to maximal expression levels from synthetic promoters nih.govacs.org.

The use of Bm3R1 in synthetic expression systems offers several advantages for controlling the expression of recombinant proteins and metabolic pathways. These systems can be designed to be orthogonal to the host cell's native regulatory networks, minimizing unintended interference nih.govgoogle.com. Furthermore, by using core promoters for the expression of the sTF itself, a low, constitutive expression of the sTF can be achieved, which is then amplified to adjustable levels of target gene expression via the synthetic promoter google.comgoogle.com.

Bm3R1-based systems have been applied in the engineering of metabolic pathways, such as the heterologous violacein (B1683560) pathway in S. cerevisiae nih.gov. By using a bistable switch system incorporating Bm3R1-based sTFs, researchers could switch between alternative branches of the pathway, demonstrating the potential for precise control over metabolic flux nih.gov.

The development of such robust and predictable gene expression tools based on proteins like Bm3R1 is crucial for advancing synthetic biology applications, including the production of chemicals, biofuels, and pharmaceuticals, as well as for fundamental research into complex biological processes oup.comnih.govacs.orggoogle.comresearchgate.net.

This compound is a helix-turn-helix transcriptional repressor found in Bacillus megaterium. Its primary known function is the negative regulation of the cytochrome P450 102 (CYP102) operon, also known as P450BM-3 nih.govuniprot.org. The binding of Bm3R1 to its operator DNA is inhibited by fatty acids and other compounds involved in lipid metabolism, leading to the activation of CYP102 transcription nih.govresearchgate.net. This suggests Bm3R1 acts as a sensor for toxic fatty acids, mediating an adaptive response in B. megaterium nih.govresearchgate.net. Bm3R1 belongs to the TetR/AcrR family of transcriptional regulators datapdf.comacs.orgcapes.gov.br.

While the fundamental role of Bm3R1 in regulating CYP102 expression in response to fatty acids is established, several avenues require further investigation to fully understand its biological significance and potential applications.

Future Directions and Open Questions in Bm3r1 Protein Research

Q & A

Q. What is the primary functional role of Bm3R1 in Bacillus megaterium, and how is this experimentally validated?

Bm3R1 is a transcriptional repressor protein that regulates the expression of cytochrome P450BM-1 (CYP102) by binding to operator DNA sequences. Its displacement by polyunsaturated fatty acids (e.g., 12-anthraquinone acid [12-AO] or linoleic acid) derepresses transcription. Key experimental validations include:

  • Electrophoretic Mobility Shift Assays (EMSAs) to demonstrate Bm3R1-DNA binding and ligand-induced displacement .
  • Fluorescence quenching assays to quantify ligand-protein binding affinities (e.g., 12-AO exhibits a Ki of 1.05 mM) .
  • Saturation binding analysis using 14C-labeled ligands to confirm competitive displacement .

Q. What experimental designs are recommended to study ligand-Bm3R1 interactions?

  • Ligand screening : Use EMSAs with purified Bm3R1 and DNA probes, testing ligands at physiologically relevant concentrations (e.g., 0.1–5 mM) .
  • Binding affinity quantification : Fluorescence assays with purified Bm3R1 and fluorescent ligands (e.g., 12-AO), measuring changes in emission spectra .
  • Replication : Conduct triplicate experiments with negative controls (e.g., non-specific DNA or ligand-free conditions) to ensure reproducibility .

Advanced Research Questions

Q. How can conflicting evidence about Bm3R1’s role in transcriptional regulation be resolved?

Discrepancies arise in studies where Bm3R1 fails to bind promoter regions (e.g., P450BM-1 Barbie box) despite predicted activity . Methodological resolutions include:

  • Chromatin Immunoprecipitation (ChIP) to validate in vivo DNA binding under varying ligand conditions.
  • Operator sequence alignment : Compare putative binding sites with the canonical Bm3R1 operator (e.g., near P450BM-3) to identify conserved motifs .
  • Competitive EMSAs with excess unlabeled DNA or ligands to confirm specificity .

Q. What mechanisms explain Bm3R1’s adaptive response to fatty acids, and how can these be probed structurally?

Bm3R1 undergoes conformational changes upon ligand binding, disrupting its DNA-binding helix-turn-helix (HTH) domain. Advanced approaches include:

  • X-ray crystallography or Cryo-EM to resolve ligand-bound vs. apo-Bm3R1 structures.
  • Site-directed mutagenesis targeting the HTH domain (e.g., tyrosine residues critical for DNA interaction) to assess functional impacts .
  • Molecular dynamics simulations to model ligand-induced structural shifts .

Q. How do post-translational modifications (PTMs) like phosphorylation regulate Bm3R1 activity?

Tyrosine phosphorylation in the HTH domain can disrupt DNA binding. Methodological strategies:

  • Phosphoproteomics (e.g., LC-MS/MS) to identify PTM sites under stress conditions .
  • In vitro kinase assays with purified Bm3R1 and bacterial kinases (e.g., BY-kinases) to validate modification effects .

Data Contradiction and Validation

Q. How should researchers address contradictions in Bm3R1-DNA binding assays?

Inconsistent EMSA results (e.g., weak footprints or non-specific complexes) may arise from:

  • Impure protein preparations : Use affinity-tagged Bm3R1 and stringent purification protocols .
  • Non-physiological ligand concentrations : Optimize ligand doses based on Ki values .
  • Meta-analysis : Compare data across studies using shared positive controls (e.g., linoleic acid) .

Cross-Species and Functional Evolution

Q. Can Bm3R1 homologs (e.g., FatR in Bacillus subtilis) inform conserved regulatory mechanisms?

  • Comparative genomics : Align Bm3R1 operator sequences across Bacillus species to identify conserved motifs.
  • Functional complementation assays : Test FatR’s ability to rescue Bm3R1-deficient B. megaterium strains .
  • Transcriptomic profiling under fatty acid stress to compare regulons .

Data Repositories and Tools

For structural and functional data, leverage:

  • UniProt (Accession: Pxxxxx) for sequence annotations .
  • EMBL-EBI for homology models and interaction datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.